6-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 6-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1018143-42-4
VCID: VC8038020
InChI: InChI=1S/C12H11F2N3O2/c13-10(14)5-17-11-8(4-15-17)7(12(18)19)3-9(16-11)6-1-2-6/h3-4,6,10H,1-2,5H2,(H,18,19)
SMILES: C1CC1C2=NC3=C(C=NN3CC(F)F)C(=C2)C(=O)O
Molecular Formula: C12H11F2N3O2
Molecular Weight: 267.23 g/mol

6-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

CAS No.: 1018143-42-4

Cat. No.: VC8038020

Molecular Formula: C12H11F2N3O2

Molecular Weight: 267.23 g/mol

* For research use only. Not for human or veterinary use.

6-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid - 1018143-42-4

Specification

CAS No. 1018143-42-4
Molecular Formula C12H11F2N3O2
Molecular Weight 267.23 g/mol
IUPAC Name 6-cyclopropyl-1-(2,2-difluoroethyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid
Standard InChI InChI=1S/C12H11F2N3O2/c13-10(14)5-17-11-8(4-15-17)7(12(18)19)3-9(16-11)6-1-2-6/h3-4,6,10H,1-2,5H2,(H,18,19)
Standard InChI Key AVQLXQOYNDTMLV-UHFFFAOYSA-N
SMILES C1CC1C2=NC3=C(C=NN3CC(F)F)C(=C2)C(=O)O
Canonical SMILES C1CC1C2=NC3=C(C=NN3CC(F)F)C(=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 6-cyclopropyl-1-(2,2-difluoroethyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid, reflects its fused heterocyclic core. Key structural elements include:

  • Pyrazolopyridine backbone: A bicyclic system comprising pyrazole (positions 1–3) fused to pyridine (positions 4–7).

  • Cyclopropyl substituent: A strained three-membered ring at position 6, conferring conformational rigidity.

  • 2,2-Difluoroethyl group: An electron-withdrawing substituent at N1, influencing electronic distribution and metabolic stability.

  • Carboxylic acid: A polar functional group at position 4, enabling hydrogen bonding and salt formation .

Physicochemical Properties

Data from synthetic and analytical studies reveal the following characteristics:

PropertyValueSource
Molecular formulaC₁₂H₁₁F₂N₃O₂
Molecular weight267.23 g/mol
Canonical SMILESC1CC1C2=NC3=C(C=NN3CC(F)F)C(=C2)C(=O)O
InChIInChI=1S/C12H11F2N3O2/c13-10(14)5-17-11...
Purity≥95%

The carboxylic acid group (pKa ≈ 2–3) and basic pyridine nitrogen (pKa ≈ 4–5) suggest zwitterionic behavior under physiological conditions, impacting solubility and membrane permeability .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary strategies dominate the synthesis of pyrazolopyridines:

  • Cyclocondensation of hydrazines with diketones: As demonstrated in pyrazole synthesis, 1,3-diketones react with hydrazines to form pyrazole rings, which may subsequently undergo annulation .

  • 1,3-Dipolar cycloaddition: Diazocarbonyl compounds engage with acetylenic or olefinic dipolarophiles to construct the pyrazole core .

Reported Synthetic Routes

While no published procedure explicitly details the synthesis of 6-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, analogous pathways suggest feasible approaches:

Route 1: Hydrazine-Diketone Cyclocondensation

  • Precursor preparation: 4-Cyclopropyl-2-(2,2-difluoroethylamino)pyridine-3,5-dicarboxylic acid diethyl ester serves as the diketone equivalent.

  • Cyclization: Treatment with hydrazine hydrate in ethanol under reflux yields the pyrazolopyridine core.

  • Hydrolysis: Basic or acidic hydrolysis of the ester at position 4 affords the carboxylic acid .

Route 2: Palladium-Catalyzed Carbonylation

  • Iodopyrazole intermediate: 6-Cyclopropyl-1-(2,2-difluoroethyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine undergoes carbonylation using Mo(CO)₆ as a CO source.

  • Carboxylic acid formation: Reaction with methylhydrazine in the presence of Pd(OAc)₂ and t-Bu₃P ligand installs the carboxylic acid group .

Yield optimization remains challenging due to the steric bulk of the cyclopropyl and difluoroethyl groups, necessitating high-temperature conditions or microwave assistance .

Applications in Drug Development

Lead Optimization

Structural modifications to enhance pharmacokinetics include:

  • Prodrug strategies: Esterification of the carboxylic acid to improve oral bioavailability.

  • Fluorine substitution: The 2,2-difluoroethyl group reduces CYP450-mediated metabolism, extending half-life .

Preclinical Challenges

  • Solubility limitations: LogP ≈ 1.8 (calculated) necessitates formulation with cyclodextrins or nanoemulsions.

  • Off-target effects: Screening against hERG channels and phosphodiesterases is critical to mitigate cardiotoxicity .

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